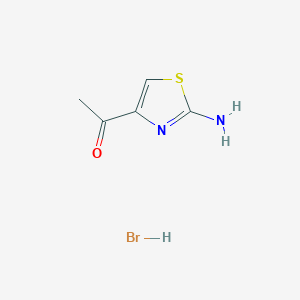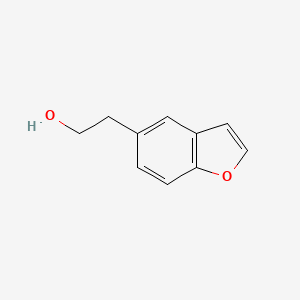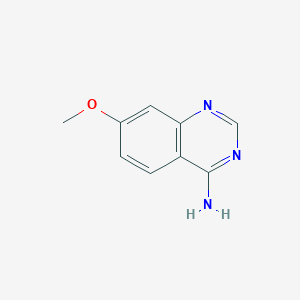
tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, also known as tert-Butyl-3-trifluoromethylpiperidine-2-carboxylate, is a highly versatile compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 250.22 g/mol and a melting point of 52-54°C. The compound is soluble in water, methanol, ethanol, and acetone, making it an ideal choice for various laboratory experiments.
Scientific Research Applications
Synthesis and Molecular Structure
Research on compounds with structural similarities to tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate focuses on the synthesis and analysis of their molecular structures. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. This compound, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, demonstrates the importance of structural analysis in understanding the properties and potential applications of these molecules (Moriguchi et al., 2014).
Process Development and Pilot-Plant Synthesis
The process development and pilot-plant synthesis of compounds bearing structural resemblance to this compound highlight the challenges and solutions in scaling up laboratory procedures. For example, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate underwent a scalable synthesis process, emphasizing the significance of efficient and practical methodologies in the production of intermediates for pharmaceutical applications (Li et al., 2012).
Photoredox-Catalyzed Reactions
The advancement in photoredox-catalyzed reactions, as demonstrated by the synthesis of 3-aminochromones from o-hydroxyarylenaminones, showcases the innovative approaches in constructing complex molecules. Such methodologies may be applicable in exploring reactions involving this compound, facilitating the development of novel compounds with potential biological activities (Wang et al., 2022).
Asymmetric Synthesis
The asymmetric synthesis of compounds related to this compound, such as 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, underscores the significance of stereoselectivity in creating molecules with potential therapeutic uses. This aspect of research emphasizes the critical role of chirality in the biological efficacy and safety of pharmaceutical compounds (Jona et al., 2009).
Properties
IUPAC Name |
tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O3/c1-9(2,3)19-8(18)16-10(11(12,13)14)5-4-6-15-7(10)17/h4-6H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUWIGGGPOVCFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCNC1=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)











